molecular formula C10H12N2O2S2 B3133898 Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate CAS No. 400074-87-5

Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate

Cat. No.: B3133898
CAS No.: 400074-87-5
M. Wt: 256.3 g/mol
InChI Key: VMIHPQICYUWVLG-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyridine ring, a thioamide group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate typically involves the reaction of ethyl bromoacetate with 3-aminopyridine in the presence of a base, followed by the introduction of a thiocarbonyl group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring may also interact with biological receptors, modulating their function. These interactions contribute to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl ({[(2-ethoxy-2-oxoethyl)sulfanyl]carbothioyl}sulfanyl)acetate: Similar in structure but with different substituents on the ester group.

    Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.

Uniqueness

Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate is unique due to its combination of a pyridine ring and a thioamide group, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 2-(pyridin-3-ylcarbamothioylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S2/c1-2-14-9(13)7-16-10(15)12-8-4-3-5-11-6-8/h3-6H,2,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIHPQICYUWVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=S)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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